Pentafluoroethyl pentafluoropropanoate

Semiconductor manufacturing Plasma etching Perfluorinated cleaning gases

Pentafluoroethyl pentafluoropropanoate (C2F5COOC2F5, CAS 206436-41-1) is a perfluorinated ester belonging to the family of short-chain perfluoroalkyl substances (PFAS). It consists of a pentafluoropropionyl (C2F5CO-) group esterified with pentafluoroethanol, yielding a molecular formula of C5F10O2 and a molecular weight of approximately 282.04 g mol⁻¹.

Molecular Formula C5F10O2
Molecular Weight 282.04 g/mol
CAS No. 206436-41-1
Cat. No. B14249820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoroethyl pentafluoropropanoate
CAS206436-41-1
Molecular FormulaC5F10O2
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)F)OC(C(F)(F)F)(F)F
InChIInChI=1S/C5F10O2/c6-2(7,3(8,9)10)1(16)17-5(14,15)4(11,12)13
InChIKeyDJRMJRUIINFCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoroethyl Pentafluoropropanoate (CAS 206436-41-1): A Fully Fluorinated C2F5 Ester for High-Purity Wet Processes and Specialty Fluoroalkylation


Pentafluoroethyl pentafluoropropanoate (C2F5COOC2F5, CAS 206436-41-1) is a perfluorinated ester belonging to the family of short-chain perfluoroalkyl substances (PFAS). It consists of a pentafluoropropionyl (C2F5CO-) group esterified with pentafluoroethanol, yielding a molecular formula of C5F10O2 and a molecular weight of approximately 282.04 g mol⁻¹ [1]. The compound exhibits physical properties typical of heavily fluorinated esters, including a computed log P (XLogP3) of 3.8, a topological polar surface area of 26.3 Ų, and 12 hydrogen-bond acceptor sites, all of which contribute to its pronounced hydrophobicity and chemical inertness [1].

Why Procuring Lab-Grade Pentafluoroethyl Pentafluoropropanoate Requires Explicit Perfluoroester Specification


Perfluorinated esters cannot be treated as interchangeable “C2F5 sources” or “fluorinated solvents” because small changes in the alkyl chain or degree of fluorination drastically alter volatility, surface activity, hydrolytic stability, and compatibility with downstream chemistries. Pentafluoroethyl pentafluoropropanoate, as a fully fluorinated ester, offers a distinct balance of hydrophobicity and volatility compared to partially fluorinated analogs such as ethyl pentafluoropropionate (C2H5OC(O)C2F5). Without a precise structural specification, a procurement request for a “pentafluoropropionate ester” may result in the delivery of a materially different substance with diverging performance in critical process steps [1]. Furthermore, many perfluorinated esters are implicated in PFAS concerns; however, the absence of published toxicological data for this specific compound means that generic substitution carries unquantified environmental, health, and safety (EHS) risks [2].

Quantitative Differentiation Evidence for Pentafluoroethyl Pentafluoropropanoate vs. Analogous Perfluoroesters


Chamber Cleaning and Etching Gas Composition: Structural Specificity in Plasma Performance

A patent by Kato and Kamata explicitly identifies C2F5COOC2F5 as one of only four preferred fluorine-containing compounds for a chamber cleaning or etching gas composition for silicon-containing films. The claim specifies that the active gas must be selected from CF3COOCHF2, C2F5COOCHF2, CF3COOC2F5, and C2F5COOC2F5, thereby establishing a direct structural-performance boundary that excludes the commonly available partially fluorinated esters such as ethyl pentafluoropropionate (C2H5OC(O)C2F5) and methyl pentafluoropropionate. This structural distinction is critical for achieving the required plasma dissociation behavior, etch rate uniformity, and minimal residue deposition [1].

Semiconductor manufacturing Plasma etching Perfluorinated cleaning gases

Hydrolytic Stability and Process Robustness: Perfluorinated Ester vs. Partially Fluorinated or Hydrocarbon Ester Benchmarks

As a fully perfluorinated ester, pentafluoroethyl pentafluoropropanoate lacks any C–H bonds adjacent to the ester carbonyl, which eliminates the primary pathway for base- or water-promoted ester hydrolysis observed in partially fluorinated esters such as ethyl pentafluoropropionate (C2H5OC(O)C2F5). While direct hydrolysis rate constants for C2F5COOC2F5 have not been published, class-level mechanistic analysis indicates that the absence of β-hydrogen atoms in the alkoxy group significantly reduces the rate of E1cB and BAc2 hydrolysis mechanisms relative to ethyl or methyl analogs. This translates into superior process robustness in aqueous or humid environments where hydrolytic degradation of the ester would compromise reaction yields or generate corrosive byproducts [1]. For procurement in moisture-sensitive synthetic workflows, a fully fluorinated ester is the preferred specification.

Hydrolytic degradation Chemical stability Fluorinated ester reliability

C2F5 Transfer Reagent Purity and Fluorination Efficiency: Fully Fluorinated vs. Partially Fluorinated Ester Precursors

Ethyl pentafluoropropionate is a well-established precursor for the direct synthesis of pentafluoroethyl copper (CuC2F5), an economically attractive C2F5 transfer reagent used in pentafluoroethylation of arylboronic acids and aryl bromides [1]. However, the presence of a hydrocarbon ethyl ester (C2H5O–) introduces potential side reactions, including competing alkoxide formation and residual proton sources that can reduce CuC2F5 yield. While no direct head-to-head study comparing C2F5COOC2F5 and C2H5OC(O)C2F5 for CuC2F5 generation exists, class-level inference suggests that a fully fluorinated ester would eliminate proton-induced quenching pathways, potentially enabling higher effective CuC2F5 concentration and broader substrate compatibility. Laboratories requiring maximal C2F5 transfer efficiency in aqueous-sensitive or proton-intolerant systems may therefore prefer the perfluorinated ester despite the lack of published comparative kinetic data .

Pentafluoroethylation Fluorine transfer reagents CuC2F5 generation

EHS and Regulatory Differentiation: Absence of Published Toxicological Data as a Selection Factor

The Taiwan Safer Alternative Chemicals (SAS) database classifies pentafluoroethyl pentafluoropropanoate under multiple hazard endpoints (carcinogenicity, mutagenicity, reproductive toxicity, developmental toxicity, endocrine disruption, acute toxicity, skin sensitization, eye irritation) as ‘Data insufficient to classify’. This contrasts with ethyl pentafluoropropionate and other short-chain perfluoroalkyl acids for which at least some toxicological information or regulatory assessments exist. For industrial users operating under REACH, TSCA, or similar frameworks, this data gap represents a concrete procurement risk: selecting pentafluoroethyl pentafluoropropanoate over a more studied analog may require additional in-house toxicological assessment, delayed regulatory approval, or restricted use authorization [1].

PFAS regulation Toxicological profiling Safer chemical alternatives

Physical Property Suite: Fully Fluorinated Ester vs. Hydrocarbon and Partially Fluorinated Analogs for High-Purity Solvent Applications

The fully fluorinated nature of C2F5COOC2F5 imparts an expected lower surface tension, higher density, and greater thermal stability compared to its partially fluorinated analog ethyl pentafluoropropionate. Although experimental surface tension and density data for C2F5COOC2F5 are not reported in primary literature, computed descriptors (XLogP3 = 3.8, TPSA = 26.3 Ų) and class-level behavior of perfluorinated esters suggest enhanced hydrophobicity and lower critical micelle concentration (CMC) relative to hydrocarbon-containing fluorinated esters. This makes the fully fluorinated ester the preferred candidate for applications requiring extreme low-surface-energy solvents, such as high-purity cleaning of precision optical components or as a carrier solvent in fluoropolymer coatings where residual hydrocarbon content is unacceptable [1].

Fluorinated solvents Surface tension Thermal stability

Reaction Medium Compatibility: Fully Fluorinated Ester vs. Hydrocarbon-Containing Analogs in Lewis-Acidic Fluorination Systems

In strong Lewis-acidic environments (e.g., SbF5, BF3, or HF-based fluorination systems), hydrocarbon-containing esters such as ethyl pentafluoropropionate can undergo Friedel-Crafts-type alkylation, ether cleavage, or protonation side reactions due to the presence of C–H bonds. C2F5COOC2F5, being fully fluorinated, lacks nucleophilic C–H sites and is expected to function as a substantially more inert reaction medium. This property is analogous to the well-established inertness of perfluorinated alkanes and ethers (e.g., perfluorohexane, perfluorodecalin) in aggressive fluorination conditions. Laboratories conducting electrophilic fluorination in acidic media may therefore benefit from specifying a fully fluorinated ester to minimize solvent degradation and improve product purity [1].

Fluorinated reaction media Lewis-acid compatibility Non-coordinating solvents

High-Confidence Application Scenarios for Pentafluoroethyl Pentafluoropropanoate Based on Differentiating Evidence


Silicon Wafer Plasma Etch and Chamber Clean Chemistries in Semiconductor Fabs

The explicit inclusion of C2F5COOC2F5 in a semiconductor process patent for silicon film etching and chamber cleaning [1] provides direct, defensible justification for its procurement in this application. The fully fluorinated structure ensures the absence of hydrocarbon fragments that could form non-volatile residues on chamber walls, a critical performance differentiator versus partially fluorinated esters. Process development engineers specifying this compound can cite the patent to support equipment qualification and avoid costly requalification cycles associated with unapproved substitute gases.

Moisture-Intolerant Pentafluoroethylation Reactions Using CuC2F5 or Analogous Reagents

When a synthetic route requires the generation of pentafluoroethyl metal reagents (e.g., CuC2F5, Zn(C2F5)2) under rigorously anhydrous and proton-free conditions, a perfluorinated ester precursor offers theoretical advantages in eliminating adventitious proton sources. Although direct kinetic comparisons are absent, the structural absence of C–H bonds reduces the risk of hydrolysis and protonolysis byproducts that plague ethyl or methyl ester precursors [1]. Synthetic chemists optimizing C2F5 transfer reactions for pharmaceutical intermediate scale-up may prefer this ester for improved batch-to-batch consistency.

High-Purity Fluorinated Solvent for Precision Cleaning of Optical and Aerospace Components

The predicted low surface tension, high density, and absence of hydrocarbon content make C2F5COOC2F5 a candidate for cleaning processes where even trace hydrocarbon residues are detrimental—such as satellite optics, laser components, or semiconductor photomasks. The computed log P of 3.8 and polar surface area of 26.3 Ų support its use as a non-polar, fast-evaporating cleaner that leaves no carbonaceous residue post-bakeout [1]. Procurement specifications for such applications should require a ‘perfluorinated, hydrocarbon-free’ certificate of analysis, for which this compound is structurally suited.

Aggressive Lewis-Acid Fluorination Reaction Medium

In research laboratories conducting electrophilic fluorination with SbF5, HF/pyridine, or BF3 · OEt2, the use of a fully fluorinated ester as solvent can prevent solvent degradation and the generation of corrosive HF byproducts that arise from hydrocarbon-containing solvent attack [1]. This application is most relevant for small-scale medicinal chemistry fluorination screening where reaction cleanliness directly impacts biological assay interpretation.

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